molecular formula C15H13N3OS2 B2945405 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol CAS No. 1351643-62-3

6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol

Cat. No.: B2945405
CAS No.: 1351643-62-3
M. Wt: 315.41
InChI Key: YQINKKJYVGCQKE-UHFFFAOYSA-N
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Description

6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is a synthetic heterocyclic compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. This molecule incorporates two key pharmacophores: a thiazole ring and a pyridazine scaffold. The thiazole moiety is a versatile heterocycle prevalent in various bioactive molecules and approved drugs, known to contribute to a diverse range of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects . Molecules featuring a pyridazine core are also extensively investigated for their potential in anticancer drug development . The specific integration of these rings, along with the 4-methoxyphenyl and thiol substituents, creates a multi-functional chemical architecture. Researchers can explore this compound as a key intermediate or a lead structure in drug discovery programs. Its structure suggests potential for various biochemical interactions, such as enzyme inhibition or receptor modulation, which are foundational for pioneering new treatments for infectious diseases and various cancers. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyridazine-6-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS2/c1-9-14(12-7-8-13(20)18-17-12)21-15(16-9)10-3-5-11(19-2)6-4-10/h3-8H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQINKKJYVGCQKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)OC)C3=NNC(=S)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol typically involves multi-step organic reactions

  • Thiazole Ring Formation: : The thiazole ring can be synthesized by reacting 4-methoxybenzaldehyde with thiosemicarbazide under acidic conditions to form 4-methoxyphenylthiosemicarbazone. This intermediate is then cyclized using bromine in acetic acid to yield 2-(4-methoxyphenyl)-4-methylthiazole.

  • Pyridazine Ring Formation: : The pyridazine ring is introduced by reacting the thiazole derivative with hydrazine hydrate and a suitable dicarbonyl compound, such as diethyl oxalate, under reflux conditions. This results in the formation of the desired pyridazine-thiol compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The thiol group in 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

  • Reduction: : The compound can be reduced at the pyridazine ring using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of dihydropyridazine derivatives.

  • Substitution: : The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution, iodine in ethanol.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in DMSO.

Major Products

    Oxidation: Disulfide derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is used as a building block for the synthesis of more complex molecules

Biology and Medicine

This compound has shown promise in medicinal chemistry, particularly as a potential anticancer agent. Studies have indicated that derivatives of this compound can inhibit key enzymes and pathways involved in cancer cell proliferation . Additionally, it may have applications in the development of antimicrobial agents due to its ability to disrupt bacterial cell processes.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require stable heterocyclic structures. Its chemical stability and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol exerts its effects is primarily through the inhibition of specific enzymes and pathways. For instance, in cancer cells, it may inhibit tyrosine kinases or other signaling molecules, leading to reduced cell proliferation and increased apoptosis. The thiol group can also interact with metal ions, potentially disrupting metalloprotein functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties can be inferred through comparisons with analogs containing electron-donating substituents (e.g., methoxy groups) or heterocyclic cores (e.g., quinazolines, triazoles). Key findings from related studies are summarized below:

Substituent Effects on Optical Properties

Studies on quinazoline derivatives (e.g., compounds 6a–l in and ) reveal that electron-donating groups like 4-methoxyphenyl significantly alter UV-Vis absorption and fluorescence emission. For example:

Compound (Reference) Substituents Absorption λmax (nm) Emission λmax (nm) Intensity Trend
6l 2-,6-,8-(4-methoxyphenyl) ~320 (low-intensity band) Red-shifted Reduced
6d 2-(4-methoxyphenyl) Broadened peak Reduced maxima Lower ICT interaction
6h 2-(4-methoxyphenyl), 6/8-F N/A Red-shifted with dual bands Solvent-dependent quenching

Key Observations :

  • Methoxy groups disrupt π-electron delocalization in quinazolines, leading to broader absorption bands and reduced intensity . A similar effect is anticipated in 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol due to its analogous substituent.
  • Emission behavior : Strong electron-donating groups (e.g., methoxy) induce red shifts in emission maxima but reduce intensity due to restricted intramolecular charge transfer (ICT) . This aligns with trends observed in thiazole-containing compounds, where methoxy substitution enhances conjugation but may destabilize excited states.
Solvent Interactions and ICT Characteristics

In polar solvents like DMF, methoxy-substituted compounds exhibit solvent-dependent emission shifts. For instance:

  • Compound 6l shows a red-shifted emission in DMF due to dipolar interactions with the solvent, enhancing ICT .
  • Compound 6h displays dual emission bands in DMF, attributed to re-absorption or excited-state interactions .

Implications for this compound :
The thiol group may increase solubility in polar solvents, amplifying solvent effects on its optical properties. However, the pyridazine-thiol core’s inherent electron-withdrawing nature could counterbalance the methoxy group’s donating effects, leading to unique ICT behavior compared to quinazolines.

Data Tables for Key Comparisons

Table 1: Substituent Effects on Absorption/Emission
Feature Quinazoline Derivatives (e.g., 6l) Pyridazine-Thiol Analogs (Hypothesized)
Methoxy Substituent Reduces absorption intensity Likely similar reduction
Emission Shift Red-shifted in polar solvents Potentially enhanced due to thiol group
ICT Character Solvent-dependent Stronger dipolar interactions expected

Critical Analysis of Contradictions and Limitations

  • Contradiction : Methoxy groups in quinazolines reduce emission intensity but enhance red shifts, whereas chloro/fluoro substituents show opposing trends . The target compound’s thiazole-pyridazine hybrid may modulate these effects differently.
  • Limitation : Most data are extrapolated from quinazolines; direct experimental data on pyridazine-thiol systems are needed.

Biological Activity

The compound 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Compound Overview

Chemical Structure:

  • Molecular Formula: C20H22N4O2S2
  • Molecular Weight: 414.5 g/mol
  • IUPAC Name: 2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-propylacetamide

This compound features multiple functional groups, including a methoxy group, thioether group, and various heterocyclic structures such as pyridazine and thiazole. These features contribute to its diverse chemical properties and potential biological activities.

Biological Activities

Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity: The compound has shown potential against various bacterial and fungal strains. For instance, derivatives have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, with some exhibiting IC50 values comparable to standard antibiotics like amphotericin B .
  • Anticancer Properties: Studies have indicated that similar thiazole and pyridazine derivatives possess anticancer activity against several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) . The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.
  • Anti-inflammatory Effects: Compounds in this class have been linked to anti-inflammatory activity, which may be beneficial in treating conditions characterized by chronic inflammation.

The biological effects of This compound are believed to result from its interaction with specific molecular targets. These may include:

  • Enzymatic Inhibition: The compound may act as an inhibitor of key enzymes involved in metabolic pathways, thereby altering cellular processes.
  • Receptor Modulation: It may bind to receptors that regulate various physiological responses, influencing processes such as inflammation and cell growth.
  • Signal Transduction Pathways: The compound could affect signaling pathways that are crucial for cancer cell survival and proliferation.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including those similar to the target compound. Results showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with some derivatives achieving MIC values lower than traditional antibiotics .

Study 2: Anticancer Evaluation

In vitro studies on pyridazine derivatives demonstrated their ability to inhibit the growth of multiple cancer cell lines. One specific derivative showed a 70% reduction in cell viability in breast cancer cells after 48 hours of treatment . This suggests that structural modifications can enhance anticancer properties.

Comparative Analysis

To better understand the biological activity of this compound relative to others, the following table summarizes key structural features and associated biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
4-Methoxy-N-(2-(6-(5-methylisoxazol-3-yl)thio)pyridazin-3-yl)acetamideMethoxy and pyridazineAnticancer, antimicrobial
6-Thiocyanatobenzo[d]thiazoleThiazole ring, thiocyanate groupAntimicrobial
Benzothiazole DerivativesBenzothiazole coreAntitubercular activity

This comparative analysis highlights the unique attributes of This compound , particularly its combination of multiple heterocycles which may contribute to enhanced biological activity compared to simpler analogs.

Q & A

Q. What are the common synthetic strategies for preparing 6-(2-(4-Methoxyphenyl)-4-methylthiazol-5-yl)pyridazine-3-thiol and its derivatives?

Synthesis typically involves cyclization reactions and functional group modifications. For example:

  • Thiazole formation : Reacting hydrazine derivatives with phenylisothiocyanate under reflux in ethyl alcohol, followed by intramolecular cyclization .
  • Thiol derivatization : Alkylation or Mannich base formation using precursors like 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol to generate S-alkyl or Mannich derivatives .
  • Heterocyclic coupling : Utilizing 1,2,4-triazole-thiol intermediates for cross-coupling reactions with pyridazine or thiophene moieties .

Key characterization methods : Elemental analysis, ¹H-NMR, and LC-MS are standard for verifying purity and structure .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H-NMR : Identifies proton environments, such as aromatic protons from the 4-methoxyphenyl group or methyl groups in the thiazole ring .
  • LC-MS : Confirms molecular weight and fragmentation patterns, critical for detecting impurities or side products .
  • FTIR : Validates functional groups (e.g., C=S stretch at ~1200 cm⁻¹ and N-H bonds in triazole derivatives) .

Q. How is the biological activity of this compound typically evaluated?

  • Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus) .
  • Molecular docking : Screening against target proteins (e.g., bacterial dihydrofolate reductase) using software like Discovery Studio .
  • ADME analysis : Predicting pharmacokinetic properties (e.g., Lipinski’s Rule of Five) via tools like ChemAxon .

Advanced Research Questions

Q. How can synthetic protocols be optimized to enhance yield or selectivity?

  • Solvent effects : Polar aprotic solvents (e.g., DMF) may improve cyclization efficiency, while ethanol/water mixtures reduce side reactions .
  • Catalyst selection : Lewis acids (e.g., ZnCl₂) can accelerate thiazole ring formation .
  • Temperature control : Reflux conditions (70–80°C) balance reaction rate and thermal degradation .

Data-driven example : A study achieved 85% yield by replacing phenylisothiocyanate with 3-fluorophenyl analogs, leveraging electronic effects .

Q. How can computational methods resolve contradictions between experimental and theoretical data?

  • Density-functional theory (DFT) : Validate electronic structures (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis spectra .
  • Tautomerism analysis : Use Gaussian software to model thiol-thione equilibria and correlate with NMR chemical shifts .
  • Docking validation : Cross-check docking scores (e.g., Glide SP) with in vitro IC₅₀ values to refine binding hypotheses .

Case study : A discrepancy in antimicrobial activity between analogs was resolved by DFT calculations showing altered charge distribution in the thiazole ring .

Q. What strategies address challenges in structural elucidation via X-ray crystallography?

  • SHELX refinement : Resolve disorder in flexible substituents (e.g., methoxyphenyl groups) using anisotropic displacement parameters .
  • Twinned data handling : Apply SHELXL’s TWIN command for pseudo-merohedral twinning common in heterocyclic crystals .
  • Hydrogen bonding analysis : Identify key interactions (e.g., S–H···N) to confirm tautomeric forms .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Electron-withdrawing groups : Fluorine or chloro substituents on the phenyl ring enhance antimicrobial potency by increasing electrophilicity .
  • Mannich base derivatives : N-methylpiperazine analogs improve solubility and bioavailability .
  • Thiol vs. thione : Thiol derivatives exhibit higher reactivity in alkylation reactions, while thiones stabilize metal complexes .

Q. What methodologies assess tautomeric stability in solution versus solid state?

  • Solid-state NMR : Compare with solution NMR to detect thiol-thione equilibria shifts .
  • X-ray photoelectron spectroscopy (XPS) : Differentiate S 2p binding energies for thiol (–SH) vs. thione (C=S) .
  • Temperature-dependent IR : Monitor C=S/C–S peak intensity changes to map tautomeric populations .

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